
(4-Chloro-3-methylphenyl)methanamine:
Technical Guide & Application Profile

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
(4-Chloro-3-

methylphenyl)methanamine

CAS No.: 1155357-58-6

Cat. No.: B052893

Get Quote

Executive Summary
(4-Chloro-3-methylphenyl)methanamine (CAS: 1155357-58-6), also known as 4-chloro-3-

methylbenzylamine, is a primary benzylic amine intermediate critical to modern medicinal

chemistry. Unlike generic benzylamines, this specific scaffold offers a unique steric and

electronic profile due to the 3,4-disubstitution pattern on the phenyl ring.

In drug discovery, it serves as a high-value "fragment" or "linker" moiety. Its lipophilic 3-methyl

and 4-chloro substituents enable precise targeting of hydrophobic sub-pockets in proteins,

most notably the WDR5 (WD Repeat Domain 5) protein, a key target in mixed-lineage leukemia

(MLL). This guide details its physicochemical properties, validated synthetic pathways, and

application in structure-activity relationship (SAR) optimization.

Physicochemical Profile
The dual substitution (Cl, Me) creates a distinct electronic environment. The chlorine atom at

the para position acts as a weak deactivator (inductive withdrawal) but also a lipophilic anchor,

while the meta methyl group provides steric bulk and weak activation.
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Property Value / Description Note

CAS Number 1155357-58-6

IUPAC Name
(4-Chloro-3-

methylphenyl)methanamine

Molecular Formula C₈H₁₀ClN

Molecular Weight 155.62 g/mol

Physical State
Liquid (Free Base) / Solid (HCl

Salt)

Free base is an oil; typically

stored as HCl salt.[1]

Boiling Point ~245°C (Predicted) At 760 mmHg.

Density ~1.14 g/cm³ (Predicted)

pKa (Conjugate Acid) ~9.2 – 9.4
Typical for substituted

benzylamines.

LogP ~2.3
Moderate lipophilicity; good

membrane permeability.

H-Bond Donors/Acceptors 1 / 1 Primary amine functionality.

Synthetic Pathways & Manufacturing
High-purity synthesis of (4-Chloro-3-methylphenyl)methanamine typically avoids direct

alkylation of ammonia with benzyl halides due to the risk of over-alkylation (forming

secondary/tertiary amines). The two industry-standard methods are Nitrile Reduction (Method

A) and Reductive Amination (Method B).

Reaction Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3247319/
https://www.benchchem.com/product/b052893/docs?utm_src=pdf-body#4-chloro-3-methylphenyl-methanamine-technical-guide-application-profile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052893?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Legend

4-Chloro-3-methylbenzonitrile
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Method A: Reduction
(LiAlH4 or BH3-THF)

4-Chloro-3-methylbenzaldehyde Intermediate:
Imine / Nitrilium

Method B: + NH3 / NH4OAc

Reductive Amination
(NaBH3CN or H2/Pd-C)

Method A: High Yield, Harsh Conditions
Method B: Mild Conditions, Scalable

Click to download full resolution via product page

Figure 1: Primary synthetic routes. Method A is preferred for lab-scale purity; Method B is

preferred for industrial scalability.

Experimental Protocols
Method A: Reduction of 4-Chloro-3-methylbenzonitrile
Context: This is the most reliable method to obtain the primary amine without secondary amine

byproducts. Precursor: 4-Chloro-3-methylbenzonitrile (CAS: 13519-63-6).

Step-by-Step Protocol:

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux

condenser under nitrogen atmosphere.

Reagent Prep: Charge the flask with Lithium Aluminum Hydride (LiAlH₄) (1.5 equiv)

suspended in anhydrous THF (0.5 M concentration relative to nitrile). Caution: LiAlH₄ is

pyrophoric.

Addition: Cool the suspension to 0°C. Add a solution of 4-Chloro-3-methylbenzonitrile (1.0

equiv) in anhydrous THF dropwise over 30 minutes. The reaction is exothermic.

Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for

4–6 hours. Monitor by TLC (Eluent: 5% MeOH in DCM) or LC-MS.

Quenching (Fieser Method): Cool to 0°C. Carefully add:
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mL water (where

= grams of LiAlH₄ used).

mL 15% NaOH solution.

mL water.

Isolation: Stir the granular precipitate for 30 minutes. Filter through a Celite pad. Dry the

filtrate over Na₂SO₄ and concentrate in vacuo.

Purification: The crude oil is often pure enough. If not, convert to the HCl salt by adding 4M

HCl in dioxane, filtering the resulting white solid.

Method B: Reductive Amination
Context: Ideal if the aldehyde precursor is more readily available or if avoiding LiAlH₄ is

necessary. Precursor: 4-Chloro-3-methylbenzaldehyde.

Step-by-Step Protocol:

Imine Formation: Dissolve 4-Chloro-3-methylbenzaldehyde (1.0 equiv) in Methanol. Add

Ammonium Acetate (10 equiv) to generate the imine in situ.

Reduction: Add Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv) in portions.

Reaction: Stir at room temperature for 12–16 hours.

Workup: Acidify with 1M HCl to pH < 2 (to quench and decompose excess borohydride).

Extract with Ethyl Acetate (to remove unreacted aldehyde). Basify the aqueous layer to pH >

10 with NaOH.

Extraction: Extract the free amine into DCM (3x). Dry and concentrate.

Applications in Drug Discovery[2]
Fragment-Based Design & WDR5 Inhibition
The (4-chloro-3-methylphenyl) moiety is not merely a spacer; it is a pharmacophore optimized

for filling hydrophobic pockets.
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Case Study: WDR5-MLL1 Inhibitors Research published in the Journal of Medicinal Chemistry

highlights this specific amine in the development of inhibitors for WDR5 (WD Repeat Domain

5), a protein essential for the integrity of the MLL1 complex involved in leukemia.

Mechanism: The WDR5 "WIN" site binds arginine-containing sequences. Small molecule

inhibitors mimic this interaction.

SAR Insight: Replacing a standard phenyl ring with the 4-chloro-3-methylphenyl ring resulted

in a 4-to-5-fold increase in binding affinity compared to the unsubstituted analog.[2]

The 3-Methyl Group: Occupies the S7 sub-pocket, providing van der Waals contacts.

The 4-Chloro Group: Extends into a deeper lipophilic crevice, displacing water and

improving entropic gain.

Peptidomimetics
Patents indicate the use of this amine in macrocyclic peptidomimetics. The amine nitrogen

serves as the attachment point for scaffolding, while the substituted ring ensures metabolic

stability (blocking para-oxidation) and receptor selectivity.

Handling & Safety (SDS Summary)
Signal Word:WARNING

Hazard Class Hazard Statement Precaution

Acute Toxicity H302: Harmful if swallowed.
Do not eat, drink, or smoke

when using.[3][4]

Skin Corrosion H315: Causes skin irritation.
Wear nitrile gloves and lab

coat.

Eye Damage
H319: Causes serious eye

irritation.[3][5][6]
Wear safety goggles.

Sensitization
May cause respiratory

irritation.

Use only in a chemical fume

hood.
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The free base absorbs

CO₂ from the air (carbamate formation); the HCl salt is stable at room temperature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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